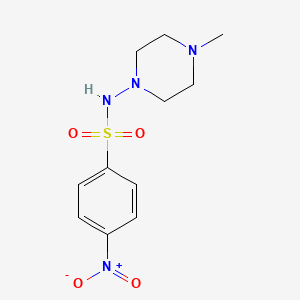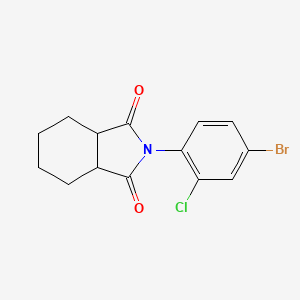METHANONE](/img/structure/B4029908.png)
[4-(2,5-DICHLOROBENZOYL)PIPERAZINO](2,5-DICHLOROPHENYL)METHANONE
Overview
Description
4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of multiple chlorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE typically involves the reaction of 2,5-dichlorobenzoyl chloride with piperazine, followed by further functionalization with 2,5-dichlorophenylmethanone. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Dichloroaniline: Shares the dichlorobenzene structure but lacks the piperazine ring.
Bis(2-ethylhexyl) terephthalate: Similar in having multiple functional groups but used primarily as a plasticizer.
Steviol glycoside: Contains multiple functional groups but is used as a sweetener.
Uniqueness: The unique combination of a piperazine ring with dichlorobenzoyl and dichlorophenylmethanone groups distinguishes 4-(2,5-DICHLOROBENZOYL)PIPERAZINOMETHANONE from other compounds. This structure imparts specific chemical and biological properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
[4-(2,5-dichlorobenzoyl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O2/c19-11-1-3-15(21)13(9-11)17(25)23-5-7-24(8-6-23)18(26)14-10-12(20)2-4-16(14)22/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZMODPPJFSBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({4,5-Dimethyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4029837.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B4029847.png)
![2-[(1-adamantylacetyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4029853.png)
![N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B4029857.png)
![2-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4029858.png)
![2-[(1-adamantylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4029870.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4029881.png)
![2-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4029892.png)
![1,1'-(1,2-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B4029900.png)
![3-isobutyl-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4029904.png)

